molecular formula C11H11ClN4OS B426696 N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide CAS No. 437750-59-9

N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Cat. No.: B426696
CAS No.: 437750-59-9
M. Wt: 282.75g/mol
InChI Key: GTTPEXUKKREWKW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a triazole ring, and a sulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 1,2,4-triazole-3-thiol.

    Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)chloroacetamide.

    Final Product: The intermediate is then reacted with 1,2,4-triazole-3-thiol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: May be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-acetamide: Lacks the triazole and sulfanyl groups.

    2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide: Lacks the chloro-substituted phenyl ring.

    N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide: Similar structure but with a different triazole isomer.

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to the combination of its chloro-substituted phenyl ring, triazole ring, and sulfanyl group. This unique structure may confer specific biological activities and chemical reactivity not seen in other similar compounds.

Properties

CAS No.

437750-59-9

Molecular Formula

C11H11ClN4OS

Molecular Weight

282.75g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C11H11ClN4OS/c1-7-2-3-8(12)4-9(7)15-10(17)5-18-11-13-6-14-16-11/h2-4,6H,5H2,1H3,(H,15,17)(H,13,14,16)

InChI Key

GTTPEXUKKREWKW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NN2

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NN2

Origin of Product

United States

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